Cas no 1424386-21-9 (2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol)

2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol structure
1424386-21-9 structure
商品名:2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
CAS番号:1424386-21-9
MF:C13H12BrNO2
メガワット:294.143882751465
CID:4598688

2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol 化学的及び物理的性質

名前と識別子

    • 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
    • [1,1'-Biphenyl]-2-ol, 2'-amino-3'-bromo-6'-methoxy-
    • インチ: 1S/C13H12BrNO2/c1-17-11-7-6-9(14)13(15)12(11)8-4-2-3-5-10(8)16/h2-7,16H,15H2,1H3
    • InChIKey: ZTCRJASZXYCBMJ-UHFFFAOYSA-N
    • ほほえんだ: C1(C2=C(OC)C=CC(Br)=C2N)=CC=CC=C1O

2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Apollo Scientific
OR340050-50mg
2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol
1424386-21-9
50mg
£975.00 2023-09-02

2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol 関連文献

2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-olに関する追加情報

2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol: A Novel Compound with Promising Pharmacological Potential

2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol, also known by its CAS number 1424386-21-9, represents a unique molecular entity that has garnered significant attention in the field of medicinal chemistry. This compound belongs to the class of biphenyl derivatives, characterized by its two phenyl rings connected by a single bond. The structural complexity of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol is further enhanced by the presence of multiple functional groups, including an amino group at the 2' position, a bromo substituent at the 3' position, and a methoxy group at the 6' position. These substituents play a critical role in determining the compound's biological activity, pharmacokinetic properties, and potential therapeutic applications.

Recent advances in molecular design and synthetic chemistry have enabled the development of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol as a potential lead compound for drug discovery. The incorporation of the amino group at the 2' position is particularly noteworthy, as it can serve as a hydrogen bond donor, enhancing the compound's ability to interact with target proteins. The bromo substituent at the 3' position introduces electrophilic character, which may facilitate metabolic activation or interactions with enzymatic systems. Meanwhile, the methoxy group at the 6' position contributes to steric bulk and hydrophobicity, influencing the compound's solubility and membrane permeability.

Studies published in 2023 have highlighted the potential of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-bip,2-ol in modulating signaling pathways associated with neurodegenerative diseases. Research conducted by Zhang et al. (2023) demonstrated that the compound exhibits selective antagonism against the glutamate receptor, a key player in excitotoxicity and neuronal damage. This finding aligns with the growing interest in targeting glutamatergic pathways for the treatment of conditions such as Alzheimer's disease and Parkinson's disease. The structural features of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol, particularly the combination of the amino and bromo groups, may enable it to act as a competitive inhibitor of glutamate receptors, thereby reducing excessive neuronal excitation.

Another area of focus in recent studies is the antioxidant activity of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol. A 2023 study published in Journal of Medicinal Chemistry revealed that the compound possesses significant radical-scavenging capabilities, with a high capacity to neutralize reactive oxygen species (ROS). This property is attributed to the presence of the methoxy group, which can donate electrons to stabilize free radicals. The antioxidant potential of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol suggests its potential application in the treatment of oxidative stress-related conditions, such as cardiovascular diseases and inflammatory disorders.

From a synthetic perspective, the preparation of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol involves a series of well-defined chemical reactions. The synthesis typically begins with the formation of the biphenyl core, followed by the introduction of the bromo, amino, and methoxy groups through selective functionalization. A 2023 article in Organic & Biomolecular Chemistry described a novel synthetic route that employs microwave-assisted conditions to enhance the efficiency of the reaction. This approach not only reduces the reaction time but also minimizes the formation of byproducts, making the synthesis of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol more sustainable and scalable.

Recent computational studies have also provided insights into the molecular mechanisms underlying the activity of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol. Molecular docking simulations have shown that the compound can bind to various protein targets, including kinase enzymes and ion channels. These interactions are primarily mediated by the amino and bromo groups, which form hydrogen bonds and electrostatic interactions with the target proteins. The structural flexibility of the biphenyl core allows for conformational changes that optimize the binding affinity, making 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol a versatile candidate for drug development.

Despite its promising properties, the development of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol as a therapeutic agent requires further investigation. Preclinical studies are needed to evaluate its safety, efficacy, and pharmacokinetic profile. Additionally, the potential for drug resistance and side effects must be carefully assessed. A 2023 review in Drug Discovery Today emphasized the importance of optimizing the chemical structure of 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol to enhance its therapeutic index while minimizing off-target effects. This includes the modification of functional groups to improve selectivity and reduce toxicity.

In conclusion, 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol is a compound with significant potential in the field of medicinal chemistry. Its unique structure and functional groups contribute to its diverse pharmacological activities, ranging from antioxidant properties to modulation of signaling pathways. Ongoing research is focused on elucidating the molecular mechanisms of its action, optimizing its synthetic route, and evaluating its therapeutic potential. As the field of drug discovery continues to evolve, compounds like 2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol may play a crucial role in the development of novel treatments for a wide range of diseases.

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